4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that features a piperidine ring fused with a triazolidine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of piperidine derivatives with triazolidine-dione precursors. One common method includes the cyclization of piperidine with triazolidine-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Disubstituted Piperidines: These compounds share the piperidine ring but differ in their substituents, leading to varied biological activities.
Piperidine Derivatives: Compounds like piperidine-4-ol and piperidine-4-one have similar structures but different functional groups, affecting their reactivity and applications.
Uniqueness
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione is unique due to its combination of the piperidine ring with the triazolidine-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C7H12N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h5,8H,1-4H2,(H,9,12)(H,10,13) |
InChI Key |
OJYDNGVQKHUUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)NNC2=O |
Origin of Product |
United States |
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